molecular formula C10H11N5O3 B12895936 Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 78695-90-6

Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B12895936
CAS No.: 78695-90-6
M. Wt: 249.23 g/mol
InChI Key: QGKHCVGKVMCZNG-UHFFFAOYSA-N
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Description

Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound with a unique structure that includes an imidazo[5,1-c][1,2,4]triazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-amino-3-[(2-hydroxyphenyl)carbamoyl]imidazo[5,1-c][1,2,4]triazine-8-carboxylate with appropriate reagents under reflux conditions . The reaction conditions often require the use of concentrated acetic acid and prolonged heating to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

78695-90-6

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

ethyl 8-carbamoyl-4-methylidene-1H-imidazo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C10H11N5O3/c1-3-18-10(17)6-5(2)15-4-12-7(8(11)16)9(15)14-13-6/h4,14H,2-3H2,1H3,(H2,11,16)

InChI Key

QGKHCVGKVMCZNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C(N=CN2C1=C)C(=O)N

Origin of Product

United States

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